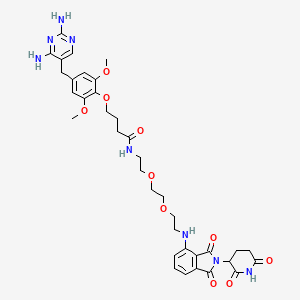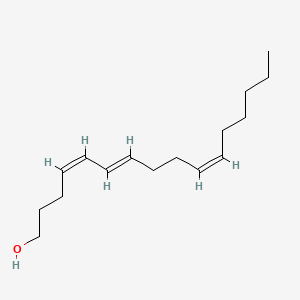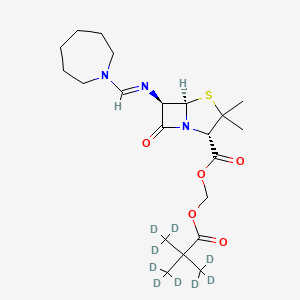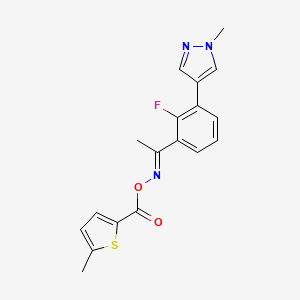
Anticancer agent 158
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 158 involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as better heat and mass transfer, improved process control, and safety. Continuous flow synthesis allows for the efficient production of the compound on a larger scale, making it suitable for industrial applications .
化学反応の分析
Types of Reactions: Anticancer agent 158 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its anticancer properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures .
科学的研究の応用
Anticancer agent 158 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of anticancer activity and developing new therapeutic agents. In biology, it is used to investigate the cellular and molecular pathways involved in cancer progression. In medicine, this compound is being explored for its potential as a therapeutic agent for various types of cancer. Additionally, it has industrial applications in the development of novel anticancer drugs and formulations .
作用機序
The mechanism of action of anticancer agent 158 involves the inhibition of key molecular targets and pathways involved in cancer cell proliferation and survival. This compound exerts its effects by inducing apoptosis (programmed cell death) and inhibiting the growth of cancer cells. The specific molecular targets and pathways may include the inhibition of enzymes, disruption of cellular signaling pathways, and modulation of gene expression .
類似化合物との比較
- Benzimidazole derivatives
- Coumarin-based anticancer agents
- Natural compounds with anticancer properties (e.g., curcumin, resveratrol)
特性
分子式 |
C27H27N9OS2 |
|---|---|
分子量 |
557.7 g/mol |
IUPAC名 |
N-[(E)-1-(1H-indol-3-yl)ethylideneamino]-5-[(E)-N-[[5-[(4-methoxyphenyl)diazenyl]-4-methyl-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C27H27N9OS2/c1-15(22-14-28-23-9-7-6-8-21(22)23)31-35-26-29-16(2)24(38-26)17(3)32-36-27-30-18(4)25(39-27)34-33-19-10-12-20(37-5)13-11-19/h6-14,28H,1-5H3,(H,29,35)(H,30,36)/b31-15+,32-17+,34-33? |
InChIキー |
GLDWAVZGZYOJOG-SIJOGSBESA-N |
異性体SMILES |
CC1=C(SC(=N1)N/N=C(\C)/C2=CNC3=CC=CC=C32)/C(=N/NC4=NC(=C(S4)N=NC5=CC=C(C=C5)OC)C)/C |
正規SMILES |
CC1=C(SC(=N1)NN=C(C)C2=CNC3=CC=CC=C32)C(=NNC4=NC(=C(S4)N=NC5=CC=C(C=C5)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)



![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)
![2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine](/img/structure/B12371322.png)



![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)


![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)
